1-(4-Methyl-2-(trifluoromethyl)pyrimidin-5-yl)ethanone
Description
1-(4-Methyl-2-(trifluoromethyl)pyrimidin-5-yl)ethanone is a pyrimidine derivative featuring a methyl group at position 4, a trifluoromethyl (CF₃) group at position 2, and an acetyl (ethanone) group at position 4. Its molecular formula is C₈H₇F₃N₂O (molecular weight: 204.15 g/mol). The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications, particularly in kinase inhibition and anticancer drug discovery .
Properties
Molecular Formula |
C8H7F3N2O |
|---|---|
Molecular Weight |
204.15 g/mol |
IUPAC Name |
1-[4-methyl-2-(trifluoromethyl)pyrimidin-5-yl]ethanone |
InChI |
InChI=1S/C8H7F3N2O/c1-4-6(5(2)14)3-12-7(13-4)8(9,10)11/h3H,1-2H3 |
InChI Key |
CZMMURXWXCPBHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)C)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methyl-2-(trifluoromethyl)pyrimidin-5-yl)ethanone typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methyl-2-(trifluoromethyl)pyrimidine with ethanone derivatives in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methyl-2-(trifluoromethyl)pyrimidin-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-(4-Methyl-2-(trifluoromethyl)pyrimidin-5-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery programs.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-Methyl-2-(trifluoromethyl)pyrimidin-5-yl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact molecular pathways involved depend on the specific biological context .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The biological and physicochemical properties of pyrimidine derivatives are heavily influenced by substituents. Below is a comparative analysis with key analogs:
Key Structural and Functional Insights
- Trifluoromethyl vs. Methylthio : The CF₃ group offers stronger electron-withdrawing effects and metabolic stability compared to SMe, but may reduce solubility .
- Piperidinyl vs. CF₃ : Piperidine introduces basicity, enhancing solubility in acidic environments, whereas CF₃ increases lipophilicity for membrane penetration .
- Dihydro vs.
Biological Activity
1-(4-Methyl-2-(trifluoromethyl)pyrimidin-5-yl)ethanone is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its trifluoromethyl group, is part of a larger class of pyrimidine-based compounds known for their diverse pharmacological properties.
The molecular formula of this compound is , with a molecular weight of approximately 190.12 g/mol. The compound features a pyrimidine ring substituted with both a methyl and a trifluoromethyl group, which significantly influences its biological activity and solubility properties.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₅F₃N₂O |
| Molecular Weight | 190.12 g/mol |
| CAS Number | 1483391-94-1 |
| Boiling Point | Not available |
| Number of Heavy Atoms | 13 |
| Number of Aromatic Atoms | 6 |
| Number of Rotatable Bonds | 2 |
Anticancer Properties
Recent studies have indicated that pyrimidine derivatives, including compounds similar to this compound, exhibit significant anticancer activity. For instance, certain pyrimidine derivatives have shown potent inhibitory effects on various cancer cell lines, including triple-negative breast cancer (TNBC) cells. These compounds often target specific pathways involved in cell proliferation and apoptosis.
Case Study: Inhibition of Cancer Cell Proliferation
A study evaluating the effects of various pyrimidine derivatives on TNBC revealed that certain compounds achieved an IC50 value as low as 0.126 μM against MDA-MB-231 cells, indicating strong antiproliferative effects. The study highlighted the potential for these compounds to selectively inhibit cancer cell growth while sparing normal cells, suggesting a therapeutic window that warrants further investigation .
Antimicrobial Activity
Pyrimidine compounds have also been explored for their antimicrobial properties. Research has demonstrated that derivatives can exhibit significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 0.25 to 1 μg/mL against strains such as Staphylococcus aureus and Streptococcus pneumoniae .
Enzyme Inhibition
The biological activity of this compound may also extend to enzyme inhibition. Pyrimidine derivatives have been reported to inhibit matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and tissue remodeling. Inhibition of MMP-2 and MMP-9 has been associated with reduced metastatic potential in preclinical models .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetic profile of this compound is crucial for assessing its therapeutic potential. Factors such as solubility, metabolic stability, and bioavailability play significant roles in the efficacy of this compound.
Table 2: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Aqueous Solubility | Moderate (specific values not available) |
| Metabolic Stability | Needs further evaluation |
| Bioavailability | Needs further evaluation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
